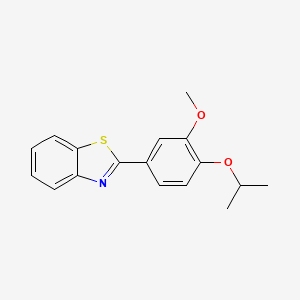![molecular formula C18H19NO2 B5857186 1-[(3,4-dimethylphenoxy)acetyl]indoline](/img/structure/B5857186.png)
1-[(3,4-dimethylphenoxy)acetyl]indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3,4-dimethylphenoxy)acetyl]indoline, also known as DPI, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of indole derivatives and is commonly used in the pharmaceutical industry for its potential therapeutic properties.
作用機序
The mechanism of action of 1-[(3,4-dimethylphenoxy)acetyl]indoline is not fully understood. However, it is known to inhibit the activity of protein kinase C, which is involved in several cellular processes such as cell proliferation, differentiation, and apoptosis. 1-[(3,4-dimethylphenoxy)acetyl]indoline has also been shown to inhibit the production of reactive oxygen species, which are involved in oxidative stress and inflammation.
Biochemical and Physiological Effects
1-[(3,4-dimethylphenoxy)acetyl]indoline has been shown to exhibit several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases. 1-[(3,4-dimethylphenoxy)acetyl]indoline has also been found to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, 1-[(3,4-dimethylphenoxy)acetyl]indoline has been shown to reduce oxidative stress and improve mitochondrial function.
実験室実験の利点と制限
One of the advantages of using 1-[(3,4-dimethylphenoxy)acetyl]indoline in lab experiments is its potential therapeutic properties. 1-[(3,4-dimethylphenoxy)acetyl]indoline has been extensively studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. Another advantage is its relatively simple synthesis method and high yield. However, one of the limitations of using 1-[(3,4-dimethylphenoxy)acetyl]indoline in lab experiments is its potential toxicity. 1-[(3,4-dimethylphenoxy)acetyl]indoline has been found to exhibit cytotoxicity in some cell lines. Therefore, caution should be exercised when using 1-[(3,4-dimethylphenoxy)acetyl]indoline in lab experiments.
将来の方向性
There are several future directions for the research of 1-[(3,4-dimethylphenoxy)acetyl]indoline. One direction is the development of 1-[(3,4-dimethylphenoxy)acetyl]indoline as a potential therapeutic agent for cancer and other proliferative diseases. Another direction is the investigation of the mechanism of action of 1-[(3,4-dimethylphenoxy)acetyl]indoline. Further research is needed to fully understand the cellular processes involved in the anti-inflammatory, anti-cancer, and anti-oxidant properties of 1-[(3,4-dimethylphenoxy)acetyl]indoline. Additionally, the potential toxicity of 1-[(3,4-dimethylphenoxy)acetyl]indoline should be further investigated to ensure its safety for use in humans.
Conclusion
In conclusion, 1-[(3,4-dimethylphenoxy)acetyl]indoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. The synthesis method of 1-[(3,4-dimethylphenoxy)acetyl]indoline is relatively simple, and it has a high yield. However, caution should be exercised when using 1-[(3,4-dimethylphenoxy)acetyl]indoline in lab experiments due to its potential toxicity. There are several future directions for the research of 1-[(3,4-dimethylphenoxy)acetyl]indoline, including its development as a potential therapeutic agent for cancer and other proliferative diseases, investigation of its mechanism of action, and further investigation of its potential toxicity.
合成法
The synthesis of 1-[(3,4-dimethylphenoxy)acetyl]indoline involves the reaction of 3,4-dimethylphenol with acetyl chloride to form 3,4-dimethylphenyl acetate. This compound is then reacted with indoline in the presence of a base to produce 1-[(3,4-dimethylphenoxy)acetyl]indoline. The yield of this method is reported to be around 80%.
科学的研究の応用
1-[(3,4-dimethylphenoxy)acetyl]indoline has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. 1-[(3,4-dimethylphenoxy)acetyl]indoline has also been found to inhibit the activity of protein kinase C, which is involved in cell proliferation and differentiation. This makes 1-[(3,4-dimethylphenoxy)acetyl]indoline a potential candidate for the treatment of cancer and other proliferative diseases.
特性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(3,4-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-7-8-16(11-14(13)2)21-12-18(20)19-10-9-15-5-3-4-6-17(15)19/h3-8,11H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPGFFRLOLDSFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N2CCC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-indol-1-yl)-2-(3,4-dimethylphenoxy)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2-(1-piperidinyl)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine](/img/structure/B5857135.png)


![ethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate](/img/structure/B5857172.png)



![4-(2-{[benzyl(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5857216.png)
![methyl 5,5-dimethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5857222.png)
![3-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5857228.png)